molecular formula C15H14O5 B1676493 Methysticin CAS No. 495-85-2

Methysticin

Cat. No.: B1676493
CAS No.: 495-85-2
M. Wt: 274.27 g/mol
InChI Key: GTEXBOVBADJOQH-FWEMWIAWSA-N
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Mechanism of Action

Target of Action

Methysticin, a major kavalactone found in the kava plant, primarily targets the hepatic enzyme CYP1A1 . This enzyme plays a crucial role in the metabolism of certain substances in the body. This compound also activates Nrf2 in neurons and astroglia, which is involved in cellular responses to oxidative stress .

Mode of Action

This compound interacts with its targets in several ways. It induces the function of the hepatic enzyme CYP1A1 . This interaction is believed to be responsible for some of the compound’s pharmacological effects. This compound also potentiates GABA A receptor activity , contributing to the overall anxiolytic profile of the kava plant . Furthermore, it inhibits the peak amplitude of voltage-gated Na+ channels in hippocampal neurons .

Biochemical Pathways

This compound affects several biochemical pathways. It induces the function of the hepatic enzyme CYP1A1, which is involved in the toxification of benzo[a]pyrene into a highly carcinogenic substance . This compound also activates the aryl hydrocarbon receptor (AhR) signaling pathway . This activation leads to the induction of CYP1A1, suggesting a potential interaction between kava or kavalactones and CYP1A1-mediated chemical carcinogenesis .

Pharmacokinetics

It is known that the compound’s lipophilic nature allows it to remain in the lipid membrane and potentially influence a variety of cell surface receptors . This characteristic may affect the compound’s bioavailability and its impact on the body.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have anxiolytic, analgesic, muscle relaxant, and mild anaesthetic effects . Other documented actions include sedation, euphoria, and both anticonvulsant and neuroprotective activity . These effects are believed to be due to the activity of the compounds present in the lipid-soluble fraction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in cultivated Kava plants, kavapyrone levels, which include this compound, appear to increase with irrigation and mineral nutrient supplementation . This suggests that the environment in which the Kava plant grows can impact the concentration of this compound and, consequently, its pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methysticin involves several steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound is primarily achieved through the extraction of kava root. The roots are harvested, dried, and ground into a fine powder. The kavalactones, including this compound, are then extracted using solvents such as ethanol or acetone. The extract is further purified using techniques like chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Methysticin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methysticin has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its potent modulation of the GABA-A receptor and its ability to induce the hepatic enzyme CYP1A1. This induction is significant as it plays a role in the metabolism of various xenobiotics and endogenous compounds .

Properties

IUPAC Name

(2R)-2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-6,8,11H,7,9H2,1H3/b4-2+/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEXBOVBADJOQH-FWEMWIAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)O[C@H](C1)/C=C/C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5033674
Record name Methysticin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5033674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-85-2
Record name (+)-Methysticin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methysticin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methysticin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methysticin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5033674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYSTICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M832AIJ6HX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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